molecular formula C14H17N3O2 B3033341 1-(3,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1017477-18-7

1-(3,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B3033341
CAS No.: 1017477-18-7
M. Wt: 259.3 g/mol
InChI Key: PPODXAHGDXFTDV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the carboxylic acid group: This step often involves the use of carboxylation reactions, where a suitable precursor is treated with carbon dioxide under specific conditions.

    Functionalization of the phenyl ring:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the phenyl ring can be functionalized with different substituents using appropriate reagents and conditions.

Major products formed from these reactions depend on the specific reagents and conditions used, and can include various functionalized derivatives of the original compound.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a precursor in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

    1-(4-Methylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a different substitution pattern on the phenyl ring.

    1-(3,4-Dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the isopropyl group, which may affect its biological activity and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-propan-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-8(2)13-12(14(18)19)15-16-17(13)11-6-5-9(3)10(4)7-11/h5-8H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPODXAHGDXFTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(3,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(3,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(3,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(3,4-dimethylphenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid

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